2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol
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Overview
Description
2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol typically involves the reaction of 5-amino-6-chloropyrimidine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: A related compound with similar structural features but different functional groups.
2-Aminopyrimidin-4(3H)-one: Another pyrimidine derivative with distinct biological activities.
Uniqueness
2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8ClN3O2 |
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Molecular Weight |
189.60 g/mol |
IUPAC Name |
2-(5-amino-6-chloropyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C6H8ClN3O2/c7-5-4(8)6(10-3-9-5)12-2-1-11/h3,11H,1-2,8H2 |
InChI Key |
ZDNCIHWPBZFZOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)N)OCCO |
Origin of Product |
United States |
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